1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol
Description
1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol is a cyclobutanol derivative featuring a cyclohexyl(methyl)amino group attached via a methylene linker. Cyclobutanol derivatives are valued for their strained ring systems, which can enhance binding affinity and metabolic stability in bioactive molecules .
Properties
IUPAC Name |
1-[[cyclohexyl(methyl)amino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-13(10-12(14)8-5-9-12)11-6-3-2-4-7-11/h11,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWFCJDJRCKWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCC1)O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- Cyclobutanone Derivatives: Cyclobutanone or substituted cyclobutanones serve as precursors. These can be synthesized via [2+2] cycloaddition reactions or ring contraction methods from cyclopentanone derivatives.
- Reduction to Cyclobutanol: The ketone group in cyclobutanone is reduced to the corresponding cyclobutanol using hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Aminomethylation Step
- Reductive Amination: The cyclobutanone or cyclobutanol intermediate is reacted with cyclohexyl(methyl)amine under reductive amination conditions. This involves the formation of an imine intermediate followed by reduction using agents like sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.
- Nucleophilic Substitution: Alternatively, a halomethyl derivative of cyclobutanol can be reacted with cyclohexyl(methyl)amine to form the desired amino methyl substitution.
Representative Synthetic Route (Inferred from Related Compounds)
| Step | Reagents/Conditions | Description | Yield Range |
|---|---|---|---|
| 1 | Cyclobutanone, LiAlH4, Et2O, 0°C to RT | Reduction of cyclobutanone to cyclobutanol intermediate | 80-90% |
| 2 | Cyclobutanol, formaldehyde, cyclohexyl(methyl)amine, NaBH3CN, MeOH, pH 6-7 | Reductive amination to introduce amino methyl substituent | 60-75% |
| 3 | Purification by chromatography or recrystallization | Isolation of pure this compound | - |
Notes on Stereochemistry and Purity
- The compound may exist as stereoisomers due to the chiral centers at the cyclobutanol and amino methyl substituents.
- Enantiomeric purity can be controlled by using chiral catalysts or resolving agents during synthesis or purification.
- Diastereomeric mixtures are common in early synthetic stages and may require chromatographic separation.
Research Findings and Optimization
- While direct literature on this compound is limited, patents such as WO2015034820A1 disclose related amino alcohol compounds with immunomodulatory activity, indicating synthetic feasibility of such structures via similar reductive amination routes.
- Medicinal chemistry studies on related cycloalkanol amino derivatives emphasize the importance of controlling lipophilicity and metabolic stability during synthesis, which can be influenced by the choice of substituents and reaction conditions.
- Analogous synthetic sequences have been optimized for scale-up by adjusting reagent stoichiometry, solvent choice, and reaction temperature to maximize yield and purity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reaction Type | Typical Reagents | Critical Parameters | Challenges |
|---|---|---|---|---|
| Cyclobutanol formation | Ketone reduction | LiAlH4, NaBH4 | Temperature control, solvent purity | Over-reduction, side reactions |
| Aminomethylation | Reductive amination | Formaldehyde, cyclohexyl(methyl)amine, NaBH3CN | pH control, stoichiometry | Imine formation efficiency, stereoselectivity |
| Purification | Chromatography/Recrystallization | Silica gel, solvents | Solvent system optimization | Separation of stereoisomers |
This synthesis approach is consistent with standard organic synthesis protocols for amino alcohols bearing cycloalkyl substituents and aligns with the preparation of structurally related compounds described in patent and medicinal chemistry literature. Further experimental details would require access to proprietary or specialized synthetic protocols.
Chemical Reactions Analysis
1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between 1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol and related compounds:
Structural and Functional Differences
- Substituent Bulk: The cyclohexyl(methyl)amino group in the target compound introduces significant steric hindrance compared to smaller groups like methylamino () or aminobutyl ().
- Ring Strain: Cyclobutanol’s strained four-membered ring increases reactivity compared to cyclopentanol or cyclohexanol analogs, making it a favored scaffold in fragment-based drug design .
- Synthetic Complexity: The cyclohexyl group likely requires multi-step synthesis, as seen in (e.g., tert-butyl carbamate intermediates and Pd-catalyzed couplings). Simpler analogs, such as 1-[(methylamino)methyl]cyclobutan-1-ol, may be synthesized in fewer steps .
Spectroscopic and Analytical Data
- NMR Profiles: highlights ¹H NMR data for 1-(((5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)methyl)cyclobutan-1-ol, showing distinct proton environments for the cyclobutanol -OH (δ ~3.5 ppm) and methylene linker (δ ~3.2 ppm). The target compound’s cyclohexyl group would exhibit characteristic multiplet signals in the δ 1.0–2.0 ppm range .
- Purity: Most analogs (e.g., ) report ≥95% purity via HPLC, suggesting rigorous purification protocols for cyclobutanol derivatives.
Biological Activity
1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol is a cyclic compound that has garnered attention for its potential biological activities. Its unique structural features, including a cyclobutanol moiety and a cyclohexyl group, suggest various interactions with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C14H27NO2
- Molecular Weight : 245.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cellular pathways. The compound may modulate the activity of these molecular targets, influencing various physiological processes.
Key Mechanisms:
- Receptor Binding : The compound potentially binds to neurotransmitter receptors, impacting signal transduction pathways.
- Enzyme Modulation : It may inhibit or activate specific enzymes, altering metabolic pathways related to disease processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of cyclobutanol compounds can possess antimicrobial properties. While specific data on this compound is limited, its structural relatives have demonstrated effectiveness against various pathogens.
Neuroprotective Effects
The compound's ability to penetrate the central nervous system (CNS) suggests potential neuroprotective effects. Research on similar compounds has indicated that they may protect neuronal cells from oxidative stress and apoptosis.
Study 1: Neuroprotective Potential
A study published in Frontiers in Pharmacology investigated the neuroprotective effects of cyclobutane derivatives. The results indicated that these compounds could reduce neuronal cell death in models of neurodegeneration, suggesting similar potential for this compound .
Study 2: Antimicrobial Screening
In a screening of various cyclobutanol derivatives for antimicrobial activity, several compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. While direct studies on this compound are lacking, the structural similarities imply potential efficacy in this area .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Cyclohexylamine | Used in various chemical syntheses | PubChem |
| 2-(Cyclohexylamino)ethanol | Intermediate in synthesis | PubChem |
| Cyclobutanol | Used in organic synthesis | PubChem |
Q & A
Q. What are the optimized synthetic routes for 1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol, and how can reaction conditions be tailored to improve yield?
The compound is typically synthesized via reductive amination of a cyclobutanone intermediate with methylcyclohexylamine. Key steps include:
- Intermediate preparation : Cyclobutanone derivatives are reacted with methylcyclohexylamine under controlled pH and temperature (e.g., 0–5°C) to form an imine intermediate .
- Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in methanol/THF selectively reduces the imine to the amine. Yield optimization involves adjusting stoichiometry (1.2–1.5 equivalents of reducing agent) and reaction time (4–12 hours) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., cyclohexyl methyl protons at δ 1.0–1.5 ppm, cyclobutane protons at δ 2.0–2.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 116.10700, CCS 125.1 Ų) .
- Collision Cross-Section (CCS) : Ion mobility spectrometry predicts CCS values for adducts (e.g., [M+Na]+ CCS 130.1 Ų), aiding structural validation .
- Thermal stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures (>150°C typical) .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Storage : Room temperature (20–25°C) in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid contact with strong oxidizers (e.g., KMnO₄) due to amine group reactivity .
Advanced Research Questions
Q. What computational strategies are effective in predicting the interaction mechanisms of this compound with biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Maestro model binding to enzymes (e.g., monoamine oxidases) by simulating hydrogen bonding (cyclobutanol OH group) and hydrophobic interactions (cyclohexyl ring) .
- Molecular dynamics (MD) : GROMACS simulations assess ligand-protein stability over time (≥100 ns), highlighting conformational changes in binding pockets .
- QSAR modeling : Correlate substituent effects (e.g., cyclohexyl vs. cyclopentyl) with activity trends using descriptors like logP and polar surface area .
Q. How can contradictory data regarding the compound’s biological activity (e.g., neuroprotection vs. cytotoxicity) be resolved?
- Dose-response studies : Test a wide concentration range (nM–mM) to identify therapeutic vs. toxic thresholds .
- Orthogonal assays : Combine in vitro (e.g., MTT assay for cytotoxicity) and in vivo models (e.g., zebrafish neuroprotection assays) to validate specificity .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., oxidized cyclobutane derivatives) that may contribute to toxicity .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1–9, 37°C) and monitor degradation via HPLC-UV at 24/48/72 hours. Amine groups degrade rapidly at pH < 3 .
- Serum stability : Add compound to fetal bovine serum (10% v/v) and analyze remaining intact molecule by LC-MS after 1–6 hours .
- Light exposure : UV-vis spectroscopy tracks photodegradation (λmax 270–300 nm) under UVA/UVB light .
Q. How does the compound’s stereochemistry influence its reactivity and bioactivity?
- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Assign configurations via circular dichroism (CD) or X-ray crystallography .
- Activity comparison : Test enantiomers in biological assays (e.g., receptor binding). For example, the (R)-enantiomer may show 10-fold higher affinity due to optimal cyclohexyl positioning .
Data Contradiction Analysis
Q. Discrepancies in reported antimicrobial activity: How to address variability across studies?
- Standardize protocols : Use CLSI guidelines for MIC determination against reference strains (e.g., E. coli ATCC 25922) .
- Check impurity profiles : LC-MS quantifies byproducts (e.g., residual solvents) that may falsely enhance activity .
- Control solvent effects : Compare DMSO vs. saline solubilization to rule out solvent-mediated toxicity .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
